molecular formula C4H7F2NO B12990415 (S)-4,4-Difluoropyrrolidin-3-ol

(S)-4,4-Difluoropyrrolidin-3-ol

Cat. No.: B12990415
M. Wt: 123.10 g/mol
InChI Key: BYLFAFMPLXFJDF-VKHMYHEASA-N
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Description

(S)-4,4-Difluoropyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the fluorination of a pyrrolidine precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more cost-effective and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Difluoropyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 4,4-Difluoropyrrolidin-3-one.

    Reduction: 4,4-Difluoropyrrolidin-3-amine.

    Substitution: 4,4-Diazidopyrrolidin-3-ol.

Scientific Research Applications

(S)-4,4-Difluoropyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    4-Fluoropyrrolidin-3-ol: Lacks the second fluorine atom, resulting in different chemical and biological properties.

    3-Hydroxypyrrolidine: Lacks fluorine atoms, making it less reactive and less selective in biological systems.

    4,4-Difluoropyrrolidine: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biological targets.

Uniqueness: (S)-4,4-Difluoropyrrolidin-3-ol is unique due to the combination of its chiral center, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C4H7F2NO

Molecular Weight

123.10 g/mol

IUPAC Name

(3S)-4,4-difluoropyrrolidin-3-ol

InChI

InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2/t3-/m0/s1

InChI Key

BYLFAFMPLXFJDF-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](C(CN1)(F)F)O

Canonical SMILES

C1C(C(CN1)(F)F)O

Origin of Product

United States

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